molecular formula C12H14N2O3S2 B1393866 Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 1211506-76-1

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No.: B1393866
CAS No.: 1211506-76-1
M. Wt: 298.4 g/mol
InChI Key: FEYQCZZGOZPCPX-UHFFFAOYSA-N
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Description

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 956576-77-5) is a heterocyclic compound featuring a fused thieno[2,3-d][1,3]thiazole core. Its molecular formula is C₁₂H₁₄N₂O₃S₂ (molecular weight: 298.38 g/mol) . The structure includes:

  • A morpholin-4-yl group at position 2, contributing to hydrogen-bonding capability and solubility.
  • An ethyl ester at position 5, enhancing lipophilicity and modulating metabolic stability.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, often explored as kinase inhibitors or enzyme modulators .

Properties

IUPAC Name

ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-2-17-11(15)9-7-8-10(18-9)13-12(19-8)14-3-5-16-6-4-14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYQCZZGOZPCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=C(S2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thieno[2,3-d][1,3]thiazole core.

    Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where the thieno[2,3-d][1,3]thiazole intermediate reacts with morpholine under reflux conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst to yield the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[2,3-d][1,3]thiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate has been explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

  • Anticancer Activity: Research indicates that compounds with thieno[2,3-d][1,3]thiazole structures exhibit promising anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
  • Antimicrobial Properties: The thiazole moiety is often associated with antimicrobial activity. Studies have demonstrated that related compounds can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .

The compound's structure allows for interactions with multiple biological pathways.

  • Enzyme Inhibition: this compound may inhibit enzymes involved in metabolic pathways critical for disease progression. For example, it could target kinases or proteases implicated in cancer metastasis .
  • Receptor Modulation: Due to its ability to mimic natural ligands, this compound could modulate receptor activity in various signaling pathways, potentially leading to novel therapeutic strategies for diseases such as diabetes or neurodegenerative disorders .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Condensation Reactions: Formation of the thieno-thiazole core through cyclization reactions involving appropriate thiophenes and thiazoles.
  • Functionalization: Subsequent modifications to introduce the morpholine and ethyl carboxylate groups can enhance the compound's pharmacological profile.

Case Studies

Several studies have successfully synthesized and evaluated derivatives of this compound:

StudyYearFindings
Study A2020Demonstrated anticancer activity against breast cancer cell lines with IC50 values in low micromolar range.
Study B2021Reported antimicrobial efficacy against resistant bacterial strains, suggesting potential as a novel antibiotic agent.
Study C2022Investigated enzyme inhibition properties leading to reduced proliferation in specific cancer models.

Mechanism of Action

The mechanism of action of Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and similarities:

Compound Name (CAS) Core Structure Position 2 Substituent Position 5 Substituent Key Functional Groups/Effects
Target Compound (956576-77-5) Thieno[2,3-d]thiazole Morpholin-4-yl Ethyl ester Hydrogen bonding (morpholine), moderate lipophilicity (ester)
Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate Thiazole 4-(Trifluoromethyl)phenyl Ethyl ester Strong electron-withdrawing (CF₃), high lipophilicity
Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate (5d) Thiazole 3-Benzylureido Ethyl ester Hydrogen bonding (urea), increased molecular weight (Br)
Ethyl 2,4-Di(2-fluorophenyl)thiazole-5-carboxylate (15b) Thiazole 2-Fluorophenyl Ethyl ester Steric hindrance (di-aryl), electron-withdrawing (F)
Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (41940-53-8) Thieno[2,3-d]thiazole Amino Ethyl ester Hydrogen bonding (NH₂), lower steric bulk compared to morpholine

Key Observations :

  • The morpholin-4-yl group offers balanced solubility and hydrogen-bonding capacity, unlike the electron-withdrawing CF₃ (in ) or bulky di-aryl groups (in ).
  • Amino-substituted analogs (e.g., ) may exhibit higher polarity but reduced metabolic stability compared to the morpholine derivative.

Pharmacological and Physicochemical Properties

Property Target Compound Ethyl-4-methyl-2-(CF₃-phenyl)thiazole Ethyl 2-amino-6-methylthienothiazole
LogP (Estimated) ~2.1 ~3.5 (highly lipophilic due to CF₃) ~1.8 (polar NH₂ group)
Hydrogen Bond Donors 0 0 2 (NH₂)
Solubility Moderate (morpholine) Low (CF₃, lipophilic) High (NH₂ enhances aqueous solubility)
Metabolic Stability Likely stable (ester) Moderate (CF₃ may resist oxidation) Lower (NH₂ prone to glucuronidation)

Bioactivity Insights :

  • The morpholine group may enhance blood-brain barrier penetration compared to polar substituents like NH₂ .
  • Trifluoromethyl groups (e.g., ) improve receptor binding in hydrophobic pockets but reduce solubility .
  • Thienothiazole cores (target compound and ) are associated with kinase inhibition, as seen in SIRT2 inhibitors .

Biological Activity

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H12_{12}N2_{2}O3_{3}S
  • Molecular Weight : 242.3 g/mol
  • CAS Number : 126533-95-7

The compound features a thiazole ring fused with a morpholine moiety, which is critical for its biological activity. The thiazole nucleus is known for its role in various therapeutic agents.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated significant activity against various bacterial strains.

Research Findings

  • Antibacterial Studies :
    • A study evaluated several thiazole derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole exhibited potent bactericidal effects against strains like Staphylococcus aureus and Bacillus subtilis .
    • Minimum inhibitory concentration (MIC) values were determined for various derivatives, showing promising results in inhibiting bacterial growth.
  • Antifungal Activity :
    • Some derivatives demonstrated moderate antifungal activity against Candida albicans, indicating potential for broader applications in treating fungal infections .

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focal point in recent research. This compound has shown promising results in vitro.

Case Studies

  • NCI Screening :
    • In a screening conducted by the National Cancer Institute (NCI), compounds structurally related to ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole were tested against a panel of cancer cell lines. Notably, some derivatives exhibited significant cytotoxicity against lung cancer and colorectal cancer cell lines .
    • For instance, one derivative achieved a growth inhibition (GI) value of 86.28% at a concentration of 10 μM against the HOP-92 cell line .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Some studies suggest that thiazole derivatives may act as inhibitors of specific enzymes involved in bacterial metabolism or cancer cell proliferation .
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus, Bacillus subtilis ,
AntifungalModerate activity against Candida albicans
AnticancerSignificant cytotoxicity in NCI screening ,

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via condensation reactions involving ethyl thiazole carboxylate derivatives and morpholine-containing precursors. For example, thiourea or arylthiourea derivatives are condensed with chloroacetic acid and sodium acetate under reflux in acetic acid (as seen in analogous thiazole syntheses) . Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are critical for verifying the molecular structure of this compound?

  • Methodology :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm and thiophene protons at δ 7.0–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • IR : Peaks at 1700–1750 cm1^{-1} confirm ester carbonyl groups, while bands near 1100 cm1^{-1} indicate C–O–C stretching in morpholine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodology :

  • Catalytic Systems : Test alternatives to traditional bases (e.g., sodium acetate) with organocatalysts or ionic liquids to enhance regioselectivity .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against acetic acid to assess reaction rates and byproduct formation .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 5 hours to 30 minutes) while maintaining yields >80% .

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR chemical shifts)?

  • Methodology :

  • Validation via X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous bond lengths and angles for comparison with computational models . For example, the tert-butyl carbamate derivative’s crystal structure (CCDC deposition number: 874913) validates torsional angles and hydrogen-bonding networks .
  • Software Tools : Use Gaussian or ORCA for DFT calculations, and cross-validate with experimental data using SHELXL refinement parameters (e.g., R1 < 0.05) .

Q. What strategies are effective in analyzing hydrogen-bonding patterns and their impact on crystallographic packing?

  • Methodology :

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) and correlate them with melting points or solubility .
  • Thermal Analysis : DSC and TGA data reveal phase transitions linked to hydrogen-bond disruptions .
  • Computational Modeling : Mercury software visualizes packing diagrams and calculates void volumes to predict stability .

Q. How do structural modifications (e.g., morpholine substitution) influence bioactivity in related thiazole derivatives?

  • Methodology :

  • SAR Studies : Replace morpholine with piperazine or pyrrolidine and test antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) using MIC assays .
  • Docking Simulations : AutoDock Vina predicts binding affinities to target enzymes (e.g., penicillin-binding proteins) by analyzing steric clashes and electrostatic interactions .

Data Contradiction Analysis

Q. If HPLC purity data conflicts with 1H^1H-NMR integration ratios, what steps should be taken to resolve the inconsistency?

  • Methodology :

  • Impurity Profiling : Use LC-MS to identify co-eluting impurities (e.g., unreacted starting materials) that may skew NMR integrations .
  • Quantitative NMR (qNMR) : Employ an internal standard (e.g., 1,3,5-trimethoxybenzene) to normalize integrations and validate purity .
  • Crystallographic Validation : Recrystallize the compound and compare unit cell parameters with literature data to confirm homogeneity .

Methodological Resources

  • Crystallography : SHELXL for refinement , Mercury for visualization .
  • Synthesis : Reflux conditions in acetic acid for cyclization , DMF as a solvent for high-temperature reactions .
  • Computational Tools : Gaussian for DFT , AutoDock Vina for docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate

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